A Technical Guide to (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol: Synthesis, Safety, and Applications in Asymmetric Chemistry
A Technical Guide to (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol: Synthesis, Safety, and Applications in Asymmetric Chemistry
This guide provides an in-depth technical overview of (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol, a critical chiral building block in modern pharmaceutical synthesis. We will delve into its core identifiers, comprehensive safety and handling protocols, field-proven synthetic methodologies, and its pivotal role in drug development, offering a blend of established data and practical insights for researchers and industry professionals.
Compound Identification and Physicochemical Properties
(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol is a chiral secondary alcohol whose stereochemical purity is paramount for its application in asymmetric synthesis. The two trifluoromethyl (-CF3) groups on the phenyl ring significantly influence its chemical properties, enhancing stability and modifying its reactivity, making it a valuable and specialized intermediate.[1][2]
This compound is primarily recognized by its Chemical Abstracts Service (CAS) number: 127852-28-2 .[1][3][4]
Table 1: Core Identifiers and Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 127852-28-2 | [3] |
| IUPAC Name | (1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol | |
| Synonyms | (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl Alcohol, (R)-3,5-Bis(trifluoromethyl)-α-methylbenzyl Alcohol | [1] |
| Molecular Formula | C₁₀H₈F₆O | [1][3] |
| Molecular Weight | 258.16 g/mol | [1][3] |
| Appearance | White to off-white crystalline powder or solid | [1][4] |
| Melting Point | 53-58 °C | [4][5] |
| Optical Rotation | [α]/D +27±1°, c = 1 in acetonitrile | [5] |
| Solubility | Slightly soluble in acetonitrile and chloroform | [5][6] |
Comprehensive Safety and Handling Protocol
From a laboratory and scale-up perspective, understanding the hazard profile of a chemical is the first step to a safe and successful experiment. While not acutely toxic, (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol requires careful handling due to its irritant properties and potential for harm if ingested.
Expert Insight: The presence of multiple fluorine atoms increases the compound's lipophilicity and stability, which can enhance its interaction with biological tissues. Therefore, preventing direct contact is a primary safety goal. Standard laboratory practice dictates treating all chemicals of unknown long-term toxicology with respect.
Table 2: GHS Hazard and Precautionary Information
| Category | Information |
| Pictogram(s) | GHS07 (Exclamation Mark)[4][7] |
| Signal Word | Warning [4][7][8] |
| Hazard Statements | H302: Harmful if swallowed.[7][8] H315: Causes skin irritation.[4][9] H319: Causes serious eye irritation.[4][9] H335: May cause respiratory irritation.[4][9] |
| Precautionary Statements | P261: Avoid breathing dust.[4] P264: Wash skin thoroughly after handling.[10] P270: Do not eat, drink or smoke when using this product.[10] P280: Wear protective gloves/eye protection/face protection.[4] P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P302 + P352: IF ON SKIN: Wash with plenty of water.[4] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] |
Handling and Storage Recommendations:
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust.[8]
-
Personal Protective Equipment (PPE): Standard PPE includes nitrile gloves, a lab coat, and chemical safety goggles. For handling larger quantities or where dust generation is significant, a dust mask (e.g., N95) is recommended.[7]
-
Storage: Store in a tightly sealed container in a cool, dry place.[3] Some suppliers recommend storage at -20°C for long-term stability.[5][6]
-
Incompatibilities: Avoid strong oxidizing agents and strong acids.[11]
Synthesis and Purification: An Application Scientist's Perspective
The most common and industrially relevant method for producing this chiral alcohol is the asymmetric reduction of its prochiral ketone precursor, 3',5'-bis(trifluoromethyl)acetophenone. The success of this synthesis hinges on the choice of catalyst to achieve high enantioselectivity (e.e.).
Expert Insight: While classical resolution methods exist, they are often less efficient. Catalytic asymmetric reduction is the preferred route in pharmaceutical manufacturing because it is more atom-economical and can directly generate the desired enantiomer in high purity, avoiding the loss of 50% of the material inherent in resolving a racemic mixture. Biocatalytic methods using enzymes or whole cells are also gaining traction due to their high specificity and mild reaction conditions.[5][12][13]
Workflow: Asymmetric Catalytic Reduction
Below is a diagram illustrating the typical laboratory workflow for this synthesis.
Caption: Workflow for Asymmetric Synthesis.
Detailed Laboratory Protocol (Exemplary)
This protocol is illustrative. Researchers must adapt it based on specific catalysts and laboratory conditions.
-
Reactor Setup: A dried round-bottom flask is charged with 3',5'-bis(trifluoromethyl)acetophenone (1.0 eq).
-
Solvent Addition: Anhydrous isopropanol is added as both the solvent and the hydrogen source.
-
Inerting: The flask is sealed and purged with an inert gas (e.g., nitrogen) for 15-20 minutes.
-
Catalyst Introduction: A chiral ruthenium catalyst (e.g., a Noyori-type catalyst, typically at a low loading of 0.01-0.1 mol%) is added.
-
Reaction: The mixture is heated (e.g., to 50°C) and stirred. The reaction progress is monitored by an appropriate chromatographic method (GC or chiral HPLC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction is cooled to room temperature. The solvent is removed under reduced pressure. The residue is redissolved in an organic solvent like ethyl acetate and washed with brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified, typically by crystallization from a solvent system like heptane, to yield the final product with high chemical and enantiomeric purity.[4]
Key Applications in Drug Development
The primary and most well-documented application of this chiral alcohol is its use as a key intermediate in the synthesis of Aprepitant .[4][7][12][14] Aprepitant (marketed as Emend®) is a potent and selective neurokinin-1 (NK-1) receptor antagonist used to prevent chemotherapy-induced nausea and vomiting.[4][12][14]
Expert Insight: The (R)-stereocenter of the alcohol is crucial. During the synthesis of Aprepitant, this chiral center directs the stereochemistry of subsequent transformations, ultimately forming one of the three critical chiral centers in the final drug molecule.[14][15][16] A highly stereoselective synthesis of this intermediate is therefore not just desirable but essential for the efficacy and safety of the final active pharmaceutical ingredient (API). Using the wrong enantiomer would lead to an inactive or potentially harmful diastereomer of the drug.
Caption: Role of the compound in Aprepitant synthesis.
The synthesis of Aprepitant involves a highly stereoselective Lewis acid-catalyzed reaction where this chiral alcohol is coupled with a morpholine-based component.[14][15][16][17] This step highlights the practical importance of having access to enantiomerically pure starting materials for the efficient construction of complex, multi-chiral therapeutic agents.
Conclusion
(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol is more than just a chemical with a CAS number. It is a testament to the power of asymmetric synthesis and a critical enabler in pharmaceutical development. Its unique electronic and steric properties, conferred by the trifluoromethyl groups, combined with its defined stereochemistry, make it an indispensable building block. For scientists working in drug discovery and process development, a thorough understanding of its synthesis, handling, and application is essential for leveraging its full potential in creating next-generation therapeutics.
References
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